Levalbuterol Tartrate

説明

特性

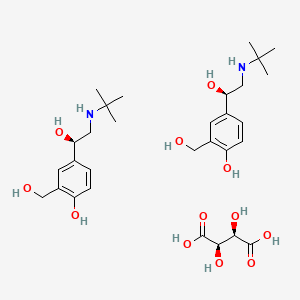

CAS番号 |

661464-94-4 |

|---|---|

分子式 |

C30H48N2O12 |

分子量 |

628.7 g/mol |

IUPAC名 |

bis(4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol);(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C13H21NO3.C4H6O6/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*12-;1-,2-/m001/s1 |

InChIキー |

VNVNZKCCDVFGAP-FPDJQMMJSA-N |

異性体SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

正規SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levalbuterol Tartrate on Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of levalbuterol (B1212921) tartrate, focusing on its interaction with beta-2 adrenergic receptors (β2-AR). The document delves into the binding kinetics, downstream signaling pathways, and key experimental methodologies used to characterize this interaction.

Introduction: Levalbuterol Tartrate - A Stereoselective Beta-2 Adrenergic Agonist

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting beta-2 adrenergic receptor agonist (SABA) utilized in the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Unlike racemic albuterol, which contains an equal mixture of (R)- and (S)-albuterol, levalbuterol's therapeutic effects are attributed solely to the (R)-enantiomer.[2] The (S)-enantiomer is considered inactive or may even contribute to adverse effects.[2][3] Levalbuterol's primary mechanism of action involves selective binding to and activation of β2-AR on the surface of airway smooth muscle cells, leading to bronchodilation.[1][4]

Binding of Levalbuterol to the Beta-2 Adrenergic Receptor

The therapeutic efficacy of levalbuterol originates from its high affinity and selectivity for the β2-AR, a G-protein coupled receptor (GPCR). The (R)-enantiomer of albuterol has a significantly greater binding affinity for the β2-AR compared to the (S)-enantiomer.[3][5]

Binding Affinity and Potency

Table 1: Binding Affinity (pKi) of Adrenergic Agonists for Beta-1 and Beta-2 Receptors

| Compound | pKi for β1-AR | pKi for β2-AR |

| Albuterol | 4.71 +/- 0.16 | 5.83 +/- 0.06 |

| Fenoterol | 5.67 +/- 0.05 | 6.33 +/- 0.07 |

| Formoterol | 6.25 +/- 0.06 | 8.2 +/- 0.09 |

| Salmeterol | 5.7 +/- 0.04 | 8.3 +/- 0.04 |

Source: Data extracted from a study on the functional and binding characteristics of long-acting beta-2-agonists.[6]

Table 2: Functional Potency (pD2) of Beta-2 Agonists in Guinea Pig Trachea

| Agonist | pD2 Value |

| Isoprenaline | 7.60 ± 0.01 |

| Salbutamol | 7.50 ± 0.01 |

| Formoterol | 10.52 ± 0.04 |

Source: Data from a study on the tracheal relaxing effects of various bronchodilators.[7]

Downstream Signaling Cascade

Upon binding of levalbuterol to the β2-AR, a conformational change in the receptor is induced, initiating a cascade of intracellular signaling events. This process is primarily mediated by the heterotrimeric Gs protein.

The key steps in the signaling pathway are:

-

G-Protein Activation: The activated β2-AR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK). This ultimately results in the relaxation of airway smooth muscle and bronchodilation.[8][9]

// Nodes Levalbuterol [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Beta2AR [label="Beta-2 Adrenergic\nReceptor (β2-AR)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5, height=1]; Gs_inactive [label="Gs Protein (GDP-bound)\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gs_active [label="Gs Protein (GTP-bound)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC_inactive [label="Adenylyl Cyclase\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC_active [label="Adenylyl Cyclase\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, color="#5F6368"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA_inactive [label="Protein Kinase A\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA_active [label="Protein Kinase A\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Airway Smooth\nMuscle Relaxation\n(Bronchodilation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Edges Levalbuterol -> Beta2AR [label="Binds to"]; Beta2AR -> Gs_inactive [label="Activates"]; Gs_inactive -> Gs_active [label="GDP -> GTP"]; Gs_active -> AC_inactive [label="Activates"]; AC_inactive -> AC_active; ATP -> cAMP [lhead=AC_active, arrowhead=odot]; cAMP -> PKA_inactive [label="Activates"]; PKA_inactive -> PKA_active; PKA_active -> Relaxation [label="Leads to"]; }

Caption: Levalbuterol signaling cascade in airway smooth muscle cells.

Experimental Protocols

The characterization of levalbuterol's interaction with the β2-AR relies on various in vitro assays. The following sections detail the methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of levalbuterol for the β2-AR by measuring its ability to compete with a radiolabeled ligand.[10][11]

a. Materials:

-

Membrane preparation containing β2-AR (e.g., from cells overexpressing the receptor or tissue homogenates).

-

Radioligand: A high-affinity β2-AR antagonist, such as [3H]dihydroalprenolol (DHA) or [125I]iodocyanopindolol (ICYP).[12][13]

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation fluid.

-

Filtration apparatus.

-

Scintillation counter.

b. Protocol:

-

Incubation: In a series of tubes, a fixed concentration of the radioligand and a constant amount of the membrane preparation are incubated with increasing concentrations of unlabeled levalbuterol.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of levalbuterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Membrane prep (β2-AR)\n- Radioligand ([3H]DHA)\n- Levalbuterol dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Reagents\n(Fixed Radioligand, Increasing Levalbuterol)", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Rapid Vacuum Filtration\n(Separates bound/free ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash Filters\n(Remove non-specific binding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Count [label="Scintillation Counting\n(Measure bound radioactivity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Data Analysis\n(Calculate IC50 and Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Count; Count -> Analyze; Analyze -> End; }

Caption: Experimental workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of levalbuterol to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

a. Materials:

-

Cultured cells expressing β2-AR (e.g., human airway smooth muscle cells or CHO cells).[14][15]

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

b. Protocol:

-

Cell Culture: Cells are seeded in multi-well plates and grown to an appropriate confluency.

-

Pre-incubation: Cells are often pre-incubated with a PDE inhibitor to allow for the accumulation of cAMP.[16]

-

Stimulation: Cells are stimulated with increasing concentrations of levalbuterol for a defined period (e.g., 30 minutes) at 37°C.[17]

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay format provided by a commercial kit.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of levalbuterol. The EC50 value, which is the concentration of levalbuterol that produces 50% of the maximal response, is determined from this curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed β2-AR Expressing Cells\nin Multi-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Preincubate [label="Pre-incubate with\nPDE Inhibitor (e.g., IBMX)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with Increasing\nConcentrations of Levalbuterol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lyse_Cells [label="Lyse Cells to Release\nIntracellular cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect_cAMP [label="Detect cAMP Levels\n(e.g., HTRF, ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Generate dose-response curve, calculate EC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Preincubate; Preincubate -> Stimulate; Stimulate -> Lyse_Cells; Lyse_Cells -> Detect_cAMP; Detect_cAMP -> Analyze; Analyze -> End; }

Caption: Experimental workflow for a cAMP accumulation assay.

Conclusion

This compound exerts its therapeutic effect as a bronchodilator through its stereoselective, high-affinity binding to and activation of beta-2 adrenergic receptors in airway smooth muscle. This interaction initiates a well-defined downstream signaling cascade mediated by the Gs protein, adenylyl cyclase, and cAMP, ultimately leading to smooth muscle relaxation. The quantitative characterization of its binding and functional properties, through assays such as radioligand binding and cAMP accumulation, is fundamental to understanding its pharmacological profile and its clinical advantages over racemic albuterol. This in-depth knowledge is crucial for the continued development and optimization of beta-2 adrenergic agonists in the treatment of respiratory diseases.

References

- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. Frontiers | Anti-Inflammatory Effects of Levalbuterol-Induced 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Airway Epithelial Cells [frontiersin.org]

- 5. Salbutamol Result Summary | BioGRID [thebiogrid.org]

- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Receptor density and cAMP accumulation: analysis in CHO cells exhibiting stable expression of a cDNA that encodes the beta 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereoisomerism and Pharmacological Activity of Levalbuterol Tartrate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and should not be considered medical advice. Consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.

Executive Summary

Levalbuterol (B1212921), the (R)-enantiomer of the widely-used bronchodilator albuterol, represents a significant advancement in the targeted therapy of obstructive airway diseases. Marketed as its tartrate salt, levalbuterol offers a refined pharmacological profile by isolating the therapeutically active isomer from its counterpart, (S)-albuterol. This guide provides a comprehensive technical overview of the stereoisomerism of albuterol, the distinct pharmacological activities of its enantiomers, and the clinical implications of using the single-enantiomer formulation, levalbuterol tartrate. It delves into the underlying molecular mechanisms, presents comparative quantitative data, details key experimental protocols for its evaluation, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction: The Significance of Stereoisomerism in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their pharmacological and toxicological profiles. This is due to the stereospecific nature of biological receptors and enzymes, which often interact preferentially with one enantiomer. Racemic albuterol, a 50:50 mixture of (R)-albuterol and (S)-albuterol, has been a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD) for decades. However, growing evidence has highlighted the distinct and sometimes opposing effects of its constituent enantiomers, leading to the development of levalbuterol, the pure (R)-enantiomer.

Stereoisomerism of Albuterol

Albuterol possesses a single chiral center at the carbon atom bearing the hydroxyl group and the ethylamino side chain. This gives rise to two enantiomers: (R)-albuterol and (S)-albuterol.

Pharmacological Activity of Levalbuterol ((R)-Albuterol)

The therapeutic effects of racemic albuterol are almost exclusively attributed to the (R)-enantiomer, levalbuterol.[1]

Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

Levalbuterol is a potent and selective agonist of the beta-2 adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.

References

A Technical Guide to the Chemical Synthesis and Purification of Levalbuterol Tartrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the prevalent methodologies for the chemical synthesis and purification of Levalbuterol (B1212921) Tartrate. Levalbuterol, the (R)-enantiomer of albuterol, is the pharmacologically active isomer responsible for its bronchodilator effects through selective agonism of β2-adrenergic receptors.[1][2][3] The tartrate salt is a stable, crystalline form suitable for pharmaceutical formulations, particularly for metered-dose inhalers.[3][4]

The synthesis of enantiomerically pure Levalbuterol is primarily achieved through two strategic approaches: the chiral resolution of a racemic mixture of albuterol or its precursors, and the direct asymmetric synthesis to selectively form the desired (R)-enantiomer.[5][6] This guide details key experimental protocols for both strategies, outlines the final salt formation process, and presents quantitative data in a structured format for clarity and comparison.

Chemical Synthesis of Levalbuterol Base

The synthesis of the Levalbuterol free base is the critical first stage before the final tartrate salt can be formed. The choice between chiral resolution and asymmetric synthesis often depends on factors like cost, scalability, and desired enantiomeric purity.

Method A: Chiral Resolution

This approach involves the synthesis of a racemic mixture followed by the separation of the (R)- and (S)-enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[5]

Experimental Protocol 1: Resolution via a Protected Precursor (4-Benzyl Albuterol)

This method introduces a benzyl (B1604629) protecting group, which is removed in the final step. The resolution is highly efficient using tartaric acid.[7]

-

Diastereomeric Salt Formation: A suspension of racemic 4-benzyl albuterol is mixed with a solution of (L)-tartaric acid in a suitable organic solvent, such as methanol (B129727) or ethanol (B145695).[7]

-

Crystallization: The mixture is chilled to induce the crystallization of the less soluble diastereomeric salt, the (L)-tartrate salt of (R)-4-benzyl albuterol. The efficiency of this resolution step can yield an enantiomeric excess (e.e.) of 99% or more.[7]

-

Isolation and Purification: The crystals are separated by filtration and purified, typically by recrystallization.[7]

-

Liberation of Free Base: The purified salt is treated with a base to liberate the enantiomerically pure (R)-4-benzyl albuterol.

-

Deprotection: The benzyl group is removed via catalytic hydrogenation, commonly using palladium on carbon as the catalyst in an ethanol solvent, to yield the Levalbuterol free base.[4]

Experimental Protocol 2: Direct Resolution of Racemic Salbutamol (B1663637)

This protocol resolves the final racemic drug substance, avoiding the need for protecting groups.

-

Diastereomeric Salt Formation: Racemic salbutamol free base is treated with a chiral resolving agent, such as Di-p-toluoyl-(D)-Tartaric acid (D-DTTA), in a solvent mixture like methanol-water.[8]

-

Heating and Cooling: The reaction mixture is heated to reflux (approximately 70-75°C) to ensure complete dissolution and salt formation, then slowly cooled to room temperature (25-35°C) to allow for selective crystallization of the Levalbuterol-DTTA salt.[8]

-

Isolation and Purification: The product is isolated by filtration and can be further purified by recrystallization from a methanol-water mixture to achieve high optical purity.[8]

-

Liberation of Free Base: The purified diastereomeric salt is then treated with a base (e.g., potassium carbonate) in a biphasic system (e.g., water and ethyl acetate) to convert the salt back to the Levalbuterol free base, which is extracted into the organic layer.[9]

Method B: Asymmetric Synthesis

Asymmetric synthesis aims to create the chiral center with the desired (R)-configuration directly, thus avoiding the loss of 50% of the material inherent in classical resolution. These methods often provide excellent yield and purity without the need for tedious diastereomeric resolution steps.[6]

Experimental Protocol 3: Asymmetric Reduction of a Ketone Precursor

This strategy involves the stereoselective reduction of a prochiral ketone using a chiral catalyst.

-

Catalyst Formation: A chiral borane (B79455) catalyst is generated in situ. This can be achieved by reacting a borane precursor, like sodium borohydride, with a chiral amino alcohol, such as (R)-diphenylprolinol, in an organic solvent.[10][11]

-

Asymmetric Reduction: A ketone intermediate, such as salicylaldamino ketone, is added to the chiral borane reduction system.[10] The catalyst directs the hydride addition to one face of the carbonyl group, preferentially forming the (R)-alcohol.

-

Work-up and Purification: The reaction is quenched, and the resulting Levalbuterol crude product is purified and converted to its hydrochloride or another salt form.[10] This method can achieve high enantiomeric excess (93-95%) and conversion (>99%).[6]

Experimental Protocol 4: Asymmetric Epoxidation

This route builds the chiral center through the enantioselective epoxidation of an olefin.

-

Synthesis of Styrene (B11656) Derivative: A suitable precursor, such as 3-acetoxymethyl-4-acetyloxystyrene, is prepared.[12]

-

Asymmetric Epoxidation: The styrene derivative undergoes asymmetric epoxidation catalyzed by a chiral complex, such as tris(d,d-dicampholylmethanato) iron(III), in the presence of a sacrificial aldehyde.[12] This selectively forms the (R)-styrene oxide.

-

Ring-Opening: The chiral epoxide is then subjected to a ring-opening reaction with tert-butylamine. The amine attacks the terminal carbon of the epoxide, establishing the final amino alcohol structure of Levalbuterol.[12]

-

Deprotection and Salt Formation: The protecting groups (acetates) are removed, and the resulting Levalbuterol base is converted to the desired salt. This route has been reported with an overall yield of 68%.[12]

Formation and Purification of Levalbuterol Tartrate

Once enantiomerically pure Levalbuterol free base is obtained, the final step is its conversion to the L-tartrate salt. This specific salt form possesses desirable crystalline properties for pharmaceutical applications.[4]

Experimental Protocol 5: Tartrate Salt Formation and Crystallization

-

Solution Preparation: Levalbuterol free base is dissolved in ethanol. Separately, L-(+)-Tartaric acid is dissolved in ethanol. The stoichiometry is critical: Levalbuterol L-tartrate is a hemitartrate, requiring a 2:1 molar ratio of Levalbuterol to L-tartaric acid.[4]

-

Salt Formation: The two ethanol solutions are combined at an elevated temperature, typically between 50°C and 53°C, with agitation.[4]

-

Crystallization: The resulting solution is gradually cooled to a lower temperature (e.g., 0-10°C) over several hours to induce crystallization.[8]

-

Isolation and Drying: The precipitated product is collected by filtration, washed with chilled ethanol to remove any residual impurities, and dried under vacuum at 50-55°C to afford the final this compound as needle-like crystals.[4][8]

Data Presentation

The following tables summarize quantitative data from various cited synthesis and purification methods.

Table 1: Summary of Chiral Resolution Methods

| Method/Substrate | Resolving Agent | Reported Enantiomeric Excess (e.e.) | Reference |

| 4-Benzyl Albuterol | (L)-Tartaric Acid | ≥ 99% | [7] |

| Racemic Salbutamol | Di-p-toluoyl-(D)-Tartaric acid (D-DTTA) | > 99% (after purification) | [8] |

| Racemic Salbutamol | D-(+)-dibenzoyl tartaric acid | 99.3% | [13] |

| Racemic Salbutamol | D-(+)-di-p-toluoyl tartrate | 99.0% | [13] |

Table 2: Summary of Asymmetric Synthesis Methods

| Method | Key Reagent / Catalyst | Reported Yield | Reported Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Reduction | Oxazaborolidine Catalyst | > 90% | 93-95% | [6] |

| Asymmetric Epoxidation | Chiral Camphyl β-diketone Iron Complex | 68% (overall) | Not specified | [12] |

| Asymmetric Epoxidation | Shi's Catalyst / Oxone | 85-90% (total) | Isomer not detected | [14] |

| Asymmetric Reduction | Chiral Borane / (R)-diphenylprolinol | High | Not specified | [10] |

Table 3: Example Reaction Conditions for Tartrate Salt Formation

| Parameter | Condition / Value | Reference |

| Solvent | Ethanol | [4] |

| Molar Ratio (Levalbuterol:L-Tartaric Acid) | 2:1 (Hemitartrate) | [4] |

| Combination Temperature | 50 - 53°C | [4] |

| Crystallization Temperature | 0 - 10°C | [8] |

| Drying Temperature | 50 - 55°C (under vacuum) | [8] |

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis of Levalbuterol via Chiral Resolution.

Caption: Final Conversion to this compound.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. mdpi.com [mdpi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. US8765153B2 - Levalbuterol salt - Google Patents [patents.google.com]

- 5. synthesis [ch.ic.ac.uk]

- 6. frames [ch.ic.ac.uk]

- 7. EP1349828B1 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 8. An Improved Process For Preparing this compound [quickcompany.in]

- 9. US20080132579A1 - Preparation of levalbuterol hydrochloride - Google Patents [patents.google.com]

- 10. CN104829468A - Asymmetric preparation method for (R)-salbutamol hydrochloride - Google Patents [patents.google.com]

- 11. CN105753721A - Synthesis method of levalbuterol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN104557572A - Levalbuterol intermediate and levalbuterol hydrochloride synthesis method - Google Patents [patents.google.com]

- 14. CN114539077A - Synthesis method of levalbuterol hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Crystalline Structure and Polymorphism of Levalbuterol Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure and polymorphism of Levalbuterol (B1212921) Tartrate, a critical aspect in the development and manufacturing of this important bronchodilator. The solid-state properties of an active pharmaceutical ingredient (API) like levalbuterol tartrate can significantly influence its stability, solubility, and bioavailability, making a thorough understanding of its crystalline forms essential for ensuring drug product quality and therapeutic efficacy.

Introduction to this compound

Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β₂-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. It is formulated as a tartrate salt for use in inhalation therapies. The molecular formula of this compound is (C₁₃H₂₁NO₃)₂·C₄H₆O₆, and its molecular weight is 628.71 g/mol .[1] The stability and performance of this compound in drug products, particularly in suspension-based metered-dose inhalers, are intrinsically linked to its solid-state characteristics.

Known Crystalline and Amorphous Forms

While the polymorphism of levalbuterol hydrochloride and sulfate (B86663) salts has been more extensively reported, information on the polymorphic forms of this compound is more limited in publicly available literature. However, at least one crystalline form and an amorphous form have been described.

Crystalline Levalbuterol L-Tartrate:

A specific crystalline form of levalbuterol L-tartrate has been characterized as needle-like crystals.[2] This morphology is considered advantageous for use in metered-dose inhalers as it is reported to be relatively resistant to agglomeration upon micronization.[2] Furthermore, this crystalline form exhibits good stability, both as a bulk drug substance and in the presence of aerosol formulation components like ethanol.[2]

Amorphous this compound:

An amorphous form of this compound can be prepared, for instance, by spray drying a solution of crystalline this compound.[3] Amorphous forms are characterized by a lack of long-range molecular order and typically exhibit different solubility and dissolution profiles compared to their crystalline counterparts.

Quantitative Data

The following table summarizes the available quantitative data for the known crystalline form of levalbuterol L-tartrate.

| Property | Value | Reference |

| Crystal Habit | Needle-like | [2] |

| Particle Size (Micronized) | Median Length: 10-50 µm Median Width: 0.2-4 µm | [4] |

| Solubility in Ethanol | Substantially lower than levalbuterol hydrochloride | [2] |

Experimental Protocols

The characterization of polymorphic forms of this compound would involve a combination of analytical techniques. Based on the established methods for characterizing other salts of levalbuterol and general practices in the pharmaceutical industry, the following experimental protocols are recommended.

4.1. X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.

-

Instrument: A high-resolution X-ray powder diffractometer equipped with a copper (Cu) Kα radiation source.

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the crystalline structure. Different polymorphs will exhibit distinct peak positions and relative intensities.

4.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as melting point and phase transitions, which are unique to each polymorphic form.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 3-5 mg of the this compound sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Thermal Program: The sample is heated at a constant rate, typically 10°C/min, from ambient temperature to a temperature above its melting point, under a nitrogen purge.

-

Analysis: The heat flow to the sample is monitored as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are observed as peaks in the DSC thermogram.

4.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of molecules, which can be sensitive to the different packing arrangements in various polymorphs.

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: A small amount of the this compound sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Collection: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: Differences in the vibrational spectra, such as shifts in peak positions or changes in peak shapes, can be used to distinguish between different polymorphic forms.

Visualizations

Preparation of Crystalline Levalbuterol L-Tartrate

Caption: Workflow for the preparation of crystalline levalbuterol L-tartrate.

General Experimental Workflow for Polymorphic Screening

Caption: A typical workflow for the screening and characterization of pharmaceutical polymorphs.

Signaling Pathway of Levalbuterol

Caption: The β₂-adrenergic receptor signaling pathway activated by levalbuterol.

Conclusion

The crystalline structure and potential for polymorphism of this compound are critical attributes that influence the quality, safety, and efficacy of the final drug product. While detailed crystallographic data on multiple polymorphic forms of this compound are not widely available in the public domain, the existence of a stable, needle-like crystalline form has been established, which is well-suited for inhalation formulations. A thorough solid-state characterization, employing techniques such as XRPD, DSC, and FT-IR, is imperative during drug development to ensure consistent manufacturing of the desired crystalline form and to prevent any unforeseen polymorphic transformations that could impact the drug's performance. Further research into the potential polymorphism of this compound could provide valuable insights for formulation optimization and intellectual property opportunities.

References

- 1. EP2311793A1 - Crystalline levosalbutamol sulphate (Form II) - Google Patents [patents.google.com]

- 2. US8765153B2 - Levalbuterol salt - Google Patents [patents.google.com]

- 3. EP3042892A1 - Amorphisation of levosalbutamol tartrate - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Degradation Pathways and Stability of Levalbuterol Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation pathways and stability of Levalbuterol (B1212921) Tartrate. Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Ensuring the stability and understanding the degradation profile of levalbuterol tartrate are critical for the development of safe and effective pharmaceutical formulations. This document details the outcomes of forced degradation studies under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. It outlines the experimental protocols for conducting these stability studies and presents the identified degradation products and proposed degradation pathways. All quantitative data are summarized in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound's chemical stability is a crucial factor that can impact the safety and efficacy of the final drug product.[1] Forced degradation studies are essential to identify potential degradants, elucidate degradation pathways, and understand the intrinsic stability of the molecule.[1] These studies are a regulatory requirement and provide the scientific foundation for developing stability-indicating analytical methods.[1] This guide synthesizes available data on the degradation of this compound under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Mechanism of Action

Levalbuterol selectively binds to β2-adrenergic receptors in the smooth muscle of the bronchi. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.

Degradation Pathways

Forced degradation studies have been conducted to investigate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions. The primary analytical techniques used for the separation and identification of degradation products are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals. This compound is subjected to both acidic and basic conditions to assess its susceptibility to hydrolysis.

-

Acidic Hydrolysis: Under acidic conditions, levalbuterol can undergo degradation, although it is found to be relatively stable. One potential degradation pathway involves the acid-catalyzed dehydration of the alcohol groups, particularly when in the presence of co-solvents like ethanol, leading to the formation of ether derivatives.[2]

-

Basic Hydrolysis: In alkaline conditions, levalbuterol shows significant degradation. The degradation mechanism likely involves the phenolic hydroxyl group, which is more susceptible to reaction in a basic medium.

Oxidative Degradation

Oxidative degradation is another critical stress condition. This compound is exposed to oxidizing agents like hydrogen peroxide to evaluate its stability. The molecule is susceptible to oxidation, which can lead to the formation of various degradation products. The specific structures of these products require detailed characterization using techniques like LC-MS/MS and NMR.

Photolytic Degradation

Photostability testing is essential to determine if a drug substance is light-sensitive. Levalbuterol has been shown to degrade upon exposure to light. The photocatalytic degradation of the closely related compound salbutamol (B1663637) has been studied, providing insights into the potential photodegradation pathway of levalbuterol.[3][4][5] The degradation involves the formation of several intermediate products.

Below is a proposed photodegradation pathway for salbutamol, which is expected to be similar for levalbuterol.

Stability Studies: Quantitative Data

The stability of this compound under various stress conditions has been quantitatively assessed. The following tables summarize the percentage of degradation observed in different studies.

Table 1: Summary of Forced Degradation Studies of Levosalbutamol

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |

| Acid Hydrolysis | 0.1 N HCl | 4 hours | 60°C | Significant | [6] |

| Base Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | Significant | [6] |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Significant | [6] |

| Wet Heat | Water | 4 hours | 60°C | Significant | [6] |

| Photolytic | UV light | - | - | - | - |

| Thermal | Dry Heat | - | - | - | - |

Note: "Significant" indicates that degradation was observed, but the exact percentage was not specified in the referenced abstract.

Table 2: Stability of Levalbuterol in Admixture with Other Nebulizer Solutions

| Admixture | Duration | Temperature | Drug Recovery (%) | Reference |

| Levalbuterol/Ipratropium Bromide | 30 min | Room Temp | 93.2 - 102.6 | [7] |

| Levalbuterol/Cromolyn Sodium | 30 min | Room Temp | 93.2 - 102.6 | [7] |

| Levalbuterol/Acetylcysteine Sodium | 30 min | Room Temp | 93.2 - 102.6 | [7] |

| Levalbuterol/Budesonide | 30 min | Room Temp | 93.2 - 102.6 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the typical experimental protocols for forced degradation of this compound.

General Experimental Workflow

The general workflow for conducting forced degradation studies and identifying degradation products is as follows:

Preparation of Stressed Samples

-

Acid Hydrolysis: A solution of this compound is prepared in 0.1 N hydrochloric acid and refluxed at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[6]

-

Base Hydrolysis: A solution of this compound is prepared in 0.1 N sodium hydroxide (B78521) and refluxed under similar conditions as acid hydrolysis.[6]

-

Oxidative Degradation: this compound is dissolved in a solution of 3% hydrogen peroxide and kept in the dark at room temperature for 24 hours.[6]

-

Thermal Degradation: The solid drug substance or drug product is exposed to dry heat at a specific temperature (e.g., 60°C) for a certain duration.

-

Photolytic Degradation: The drug substance or drug product is exposed to a combination of visible and UV light in a photostability chamber. A control sample is kept in the dark to exclude thermal degradation.

Analytical Method

A stability-indicating HPLC or UPLC method is used to separate levalbuterol from its degradation products. A typical method would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[6]

-

Flow Rate: Typically around 0.8 to 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (e.g., 242 nm).[6]

-

Mass Spectrometry: For identification of degradation products, the HPLC/UPLC system is coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Conclusion

This technical guide has summarized the current knowledge on the degradation pathways and stability of this compound. Forced degradation studies reveal that levalbuterol is susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic conditions. The identification of degradation products is crucial for ensuring the quality, safety, and efficacy of this compound formulations. The provided experimental protocols and analytical methods serve as a valuable resource for researchers and professionals involved in the development and quality control of this important medication. Further research is warranted to fully elucidate the structures of all major degradation products and to develop a more comprehensive quantitative understanding of the degradation kinetics.

References

- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 2. Photophysical and photochemical properties of the pharmaceutical compound salbutamol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sierrajournals.com [sierrajournals.com]

- 7. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Levalbuterol Tartrate to Beta-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Levalbuterol Tartrate to beta-adrenergic receptors. Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β₂-adrenergic receptor agonist utilized in the management of bronchospasm in patients with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is rooted in its selective interaction with β₂-adrenergic receptors in the airway smooth muscle.[3]

Quantitative Binding Affinity Data

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Selectivity | Reference |

| Levalbuterol ((R)-albuterol) | Human β₁-Adrenergic | Data not available | - | |

| Levalbuterol ((R)-albuterol) | Human β₂-Adrenergic | High Affinity | ~100-fold higher than (S)-albuterol; 2-fold higher than racemic albuterol | [3][4] |

| Levalbuterol ((R)-albuterol) | Human β₃-Adrenergic | Data not available | - |

Beta-Adrenergic Receptor Signaling Pathway

Activation of β₂-adrenergic receptors on airway smooth muscle by an agonist like Levalbuterol initiates a cascade of intracellular events. This process is primarily mediated through the coupling of the receptor to a stimulatory G protein (Gs). The activated Gs protein stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in the relaxation of airway smooth muscle and bronchodilation.[4][7][8]

Experimental Protocols: In Vitro Radioligand Binding Assay

The binding affinity of Levalbuterol to beta-adrenergic receptors is typically determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions. The following protocol outlines a general methodology for a competition binding assay.

Materials and Reagents

-

Receptor Source: Cell membranes isolated from cell lines stably expressing human β₁, β₂, or β₃-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol).

-

Competitor Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., propranolol).

-

Assay Buffer: Tris-HCl or HEPES-based buffer containing appropriate ions (e.g., MgCl₂).

-

Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.

-

Scintillation Counter: For quantification of radioactivity.

Experimental Workflow

The experimental workflow for a competition radioligand binding assay involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (Levalbuterol). The amount of radioligand bound to the receptor is then measured.

Detailed Methodology

-

Membrane Preparation:

-

Culture cells expressing the desired beta-adrenergic receptor subtype to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant amount of the receptor membrane preparation to each well.

-

Add a fixed concentration of the radioligand to each well.

-

Add serially diluted concentrations of this compound to the wells.

-

For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of Levalbuterol.

-

Plot the specific binding as a function of the logarithm of the Levalbuterol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Levalbuterol that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a potent and selective β₂-adrenergic receptor agonist, with a significantly higher binding affinity for this receptor subtype compared to its (S)-enantiomer. The in vitro binding affinity of Levalbuterol is a critical determinant of its therapeutic efficacy in the treatment of respiratory diseases. The use of radioligand binding assays provides a robust and quantitative method for characterizing the interaction of Levalbuterol with beta-adrenergic receptors, guiding drug development and facilitating a deeper understanding of its pharmacological profile. Further research to precisely quantify the binding affinities of Levalbuterol for all three beta-adrenergic receptor subtypes would provide a more complete picture of its selectivity and potential off-target effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Levalbuterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Levalbuterol in the treatment of patients with asthma and chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Salbutamol Result Summary | BioGRID [thebiogrid.org]

- 7. atsjournals.org [atsjournals.org]

- 8. droracle.ai [droracle.ai]

Pharmacokinetics and Metabolism of Levalbuterol Tartrate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of levalbuterol (B1212921) tartrate, the (R)-enantiomer of albuterol, in various animal models. The information is compiled from publicly available preclinical data, primarily from regulatory submissions and scientific literature. This document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacology.

Introduction

Levalbuterol is a short-acting β2-adrenergic receptor agonist used for the treatment of bronchospasm in patients with reversible obstructive airway disease. As the pharmacologically active enantiomer of racemic albuterol, understanding its pharmacokinetic and metabolic profile in preclinical animal models is crucial for predicting its behavior in humans and for assessing its safety and efficacy. This guide summarizes key findings from studies in rats, dogs, and other species, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics in Animal Models

Preclinical studies have characterized the pharmacokinetic profile of levalbuterol following various routes of administration in several animal species. The following sections and tables summarize the key pharmacokinetic parameters.

Rat

Inhalation studies in Wistar rats have demonstrated that the systemic exposure to levalbuterol (R-albuterol) is dose-proportional. Following inhalation of racemic albuterol, the plasma levels of (R)- and (S)-albuterol were similar, and there was no evidence of accumulation of either enantiomer with repeated dosing[1].

Table 1: Toxicokinetic Summary of Levalbuterol (R-albuterol) in Wistar Rats Following 90-Day Inhalation Administration

| Dose Group (mg/kg) | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Notes |

| Up to 6 | R-albuterol | Dose-related and generally proportional increases | Data not specified in summary | Exposure to R-albuterol at 6 mg/kg was similar to that from 12 mg/kg of racemic albuterol. |

| Racemic Albuterol | R-albuterol | Similar to S-albuterol levels | Data not specified in summary | No accumulation of R- or S-albuterol was observed. |

Data extracted from a summary in a pharmacology review; detailed quantitative values were not available in the public domain[1].

Dog

Inhalation studies in dogs have also been conducted to evaluate the toxicokinetics of levalbuterol.

Table 2: Toxicokinetic Summary of Levalbuterol in Dogs Following 13-Week Inhalation Study

| Parameter | Day 1 | Day 87 | Notes |

| AUC (0-24 hours) (ng·h/mL) | Higher than Day 87 | 39 to 55 (males and females) | Systemic exposure (AUC) tended to decrease by 8-30% from Day 1 to Day 87. |

| Cmax | Higher than Day 87 | Data not specified in summary | Cmax decreased by 2- to 3-fold from Day 1 to Day 87. |

| Tmax (hours) | 0.4 to 1.2 | 0.4 to 1.2 | Time to reach maximum concentration remained consistent. |

Data extracted from a summary in a pharmacology review; detailed quantitative values for Cmax on Day 87 were not available in the public domain[1].

Other Species

Studies in neonatal mice using oral administration of racemic albuterol showed mean plasma concentrations of 915 (±293) ng/mL after 5 days. This research also highlighted enantioselective partitioning in muscle and brain tissue[2].

Metabolism

The metabolism of levalbuterol shows species-specific differences. While dogs exhibit minimal metabolism of racemic albuterol after oral administration, other species like rats, guinea pigs, and rabbits metabolize it to a glucuronic acid conjugate[1]. In humans, the primary metabolite is albuterol-4-O-sulfate[1].

An in vitro study using rat liver microsomes identified two potential metabolites of levalbuterol, suggesting that metabolic pathways in rats involve modifications to the parent molecule[3].

Metabolic Pathways

The primary metabolic pathways for albuterol enantiomers involve conjugation. In species where metabolism occurs, glucuronidation and sulfation are the key reactions.

Caption: Proposed metabolic pathways for levalbuterol in various species.

Experimental Protocols

Detailed experimental protocols from the primary study reports are not publicly available. However, based on summaries in regulatory documents and related scientific literature, the following methodologies are representative of the studies conducted.

Animal Models and Housing

-

Rats: Wistar or Sprague-Dawley rats are commonly used. For inhalation studies, animals are housed individually in inhalation chambers. For other routes of administration, standard housing conditions are maintained[1][2].

-

Dogs: Beagle dogs are a common model for toxicokinetic studies. They are housed in facilities that meet animal welfare standards[1].

Dosing and Administration

-

Inhalation: For inhalation studies, animals are typically exposed nose-only to an aerosolized form of levalbuterol tartrate for a specified duration daily over the study period (e.g., 90 days for rats, 13 weeks for dogs)[1].

-

Oral: Oral administration is often done via gavage[2].

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis[2].

-

Tissue Sampling: For distribution studies, various tissues are collected at necropsy, homogenized, and stored frozen[2].

Bioanalytical Method

-

LC-MS/MS: The quantification of levalbuterol and its enantiomer in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This allows for the sensitive and specific measurement of each enantiomer[2][4][5].

Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.

Discussion and Conclusion

The available preclinical data indicate that levalbuterol exhibits predictable pharmacokinetics in animal models, with exposure generally increasing proportionally with the dose. The metabolism of levalbuterol is species-dependent, with conjugation being the primary pathway in metabolizing species. Dogs appear to be poor metabolizers of albuterol. These findings are essential for the extrapolation of animal data to humans and for the design of clinical trials. The lack of publicly available, detailed quantitative data and full experimental protocols from pivotal preclinical studies highlights the need for greater transparency in regulatory submissions to facilitate further research and understanding. This guide provides a synthesis of the currently accessible information and serves as a foundational resource for scientists and researchers in the field.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetics of xamoterol glucuronidation in the rat in vivo and in liver perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A LC-MS/MS method for determination of clenbuterol enantiomers in animal tissues and its application to the enantioselective distribution in Bama mini-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Impact of Levalbuterol Tartrate on Intracellular Cyclic AMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol (B1212921), the (R)-enantiomer of albuterol, is a selective beta-2 adrenergic receptor agonist widely used in the treatment of bronchospasm. Its therapeutic effect is primarily mediated through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth analysis of the molecular mechanisms by which levalbuterol tartrate influences intracellular cAMP, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a short-acting beta-2 agonist (SABA) that exerts its bronchodilatory effects by binding to beta-2 adrenergic receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that leads to an increase in intracellular cAMP. As a critical second messenger, cAMP plays a pivotal role in smooth muscle relaxation and the inhibition of inflammatory mediator release. Understanding the precise quantitative relationship between this compound and intracellular cAMP is fundamental for optimizing its therapeutic use and for the development of novel respiratory therapeutics.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Levalbuterol's mechanism of action is centered on its function as an agonist at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of levalbuterol to this receptor triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) subsequently stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[1][2][3]

The resultant elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][3] PKA, in turn, phosphorylates several downstream targets, culminating in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase. This cascade of events ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation.[1]

Quantitative Data on cAMP Levels

While extensive clinical data exists on the bronchodilatory effects of levalbuterol, direct quantitative measurements of intracellular cAMP levels in response to the drug are less commonly reported in publicly available literature. However, key findings from in vitro studies provide valuable insights.

One critical study investigating the effects of albuterol enantiomers on human airway smooth muscle cells found that the (S)-enantiomer, which is absent in levalbuterol, can negatively impact the cAMP-elevating effects of the (R)-enantiomer (levalbuterol). Specifically, the study reported that (S)-albuterol attenuated levalbuterol-induced cAMP release by 65% .[1][4] This finding underscores a significant molecular advantage of single-isomer levalbuterol over racemic albuterol.

| Parameter | Levalbuterol | Levalbuterol + (S)-Albuterol | Source |

| cAMP Release | Baseline | Reduced by 65% | [1][4] |

Further research is required to establish a comprehensive dose-response curve and time-course for levalbuterol-induced cAMP accumulation in human airway smooth muscle cells.

Experimental Protocols for Measuring Intracellular cAMP

The quantification of intracellular cAMP is crucial for studying the effects of beta-2 adrenergic agonists like levalbuterol. Several robust methods are available, with competitive enzyme-linked immunosorbent assays (ELISA) and homogeneous time-resolved fluorescence (HTRF) assays being among the most common.

Competitive ELISA for Intracellular cAMP

This method relies on the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites. The signal generated is inversely proportional to the amount of cAMP in the sample.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture human airway smooth muscle cells (HASMCs) in appropriate growth medium until confluent.

-

Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.[5]

-

Prior to the experiment, replace the growth medium with a serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 30 minutes to prevent cAMP degradation.[5]

-

Treat the cells with varying concentrations of this compound or control vehicle for a specified time (e.g., 5 minutes).[5]

-

-

Cell Lysis:

-

ELISA Procedure (based on a typical competitive ELISA kit):

-

Add cAMP standards and cell lysate supernatants to the wells of an anti-cAMP antibody-coated microplate.

-

Add a fixed amount of HRP-labeled cAMP conjugate to each well.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to allow for color development.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

-

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

HTRF assays are a type of fluorescence resonance energy transfer (FRET) assay that offers high sensitivity and a homogeneous format (no wash steps).

Detailed Methodology:

-

Cell Preparation:

-

Assay Procedure (in a 384-well plate):

-

Dispense 5 µL of the cell suspension (1500 cells/well) into the microplate.[1]

-

Prepare serial dilutions of this compound.

-

Add 2.5 µL of the levalbuterol dilutions or control to the wells.[1]

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.[1]

-

Add 5 µL of cAMP-d2 reagent (acceptor) diluted in lysis buffer.

-

Add 5 µL of anti-cAMP cryptate reagent (donor).

-

Incubate for 1 hour at room temperature.[1]

-

-

Detection:

-

Read the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (665 nm / 620 nm).

-

The HTRF ratio is inversely proportional to the cAMP concentration.

-

Generate a standard curve and determine the cAMP concentrations in the samples.

-

Conclusion

This compound effectively increases intracellular cAMP levels through the activation of the beta-2 adrenergic receptor signaling pathway. This mechanism is central to its therapeutic efficacy as a bronchodilator. Quantitative in vitro data demonstrates that the absence of the (S)-albuterol enantiomer in levalbuterol preparations prevents the attenuation of cAMP release, suggesting a more targeted and potentially more effective molecular action compared to racemic albuterol. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of levalbuterol and other beta-2 agonists on intracellular cAMP dynamics, contributing to the ongoing development of advanced respiratory therapies.

References

- 1. Assay in Summary_ki [bdb99.ucsd.edu]

- 2. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Levalbuterol inhibits human airway smooth muscle cell proliferation: therapeutic implications in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D | PLOS One [journals.plos.org]

- 6. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to Levalbuterol Tartrate: Molecular Formula, Weight, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levalbuterol (B1212921), the (R)-enantiomer of the widely-used bronchodilator albuterol, offers enhanced selectivity for the β2-adrenergic receptor, leading to a favorable therapeutic profile for the management of bronchospasm in patients with reversible obstructive airway disease. This technical guide provides a comprehensive overview of the molecular and physical properties of Levalbuterol Tartrate, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is the tartrate salt of levalbuterol.[1] It is a white to light-yellow solid that is freely soluble in water and very slightly soluble in ethanol.[2][3]

Molecular Formula and Weight

The chemical structure of this compound consists of two molecules of levalbuterol and one molecule of L-tartaric acid.[2][3][4] This is described as a 2:1 salt.[2]

| Property | Value | Source |

| Molecular Formula | C30H48N2O12 | [1][5][6][7][8][9] |

| Empirical Formula | (C13H21NO3)2 • C4H6O6 | [2][3] |

| Molecular Weight | 628.71 g/mol | [2][3][4][5][6][7][8] |

| CAS Number | 661464-94-4 | [5][6][7][8][9] |

Mechanism of Action: β2-Adrenergic Receptor Signaling

Levalbuterol is a selective β2-adrenergic receptor agonist.[1][2] Its therapeutic effect is mediated by the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This initiates a signaling cascade that results in bronchodilation.

The binding of levalbuterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the activation of the associated Gs protein.[10] The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2] PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, ultimately resulting in bronchodilation.[2]

Experimental Protocols

The following sections detail representative experimental protocols for the characterization of this compound, based on established analytical methods.

Purity and Potency Determination by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity and potency of this compound is reverse-phase HPLC with UV detection.

References

- 1. Articles [globalrx.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Levalbuterol (Xopenex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrpr.com [ijrpr.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enantiomeric Divide: A Technical Guide to Levalbuterol Tartrate and Racemic Albuterol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational differences between levalbuterol (B1212921) tartrate, the pure (R)-enantiomer of albuterol, and racemic albuterol, a 50:50 mixture of its (R)- and (S)-enantiomers. We delve into the stereochemistry, pharmacology, receptor interactions, and clinical implications that distinguish these two widely used bronchodilators. This document is intended to serve as a comprehensive resource, providing detailed experimental context and quantitative data to inform research and development in respiratory therapeutics.

Introduction: The Significance of Stereochemistry

Albuterol, a short-acting β2-adrenergic agonist (SABA), is a cornerstone in the management of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] It exists as a chiral molecule with two stereoisomers, or enantiomers: (R)-albuterol and (S)-albuterol.[1][2] Racemic albuterol, the most commonly prescribed form, contains an equal mixture of both.[1][3] Levalbuterol tartrate was developed as a single-enantiomer formulation containing only the therapeutically active (R)-albuterol.[1][2] This guide will elucidate the critical differences stemming from this stereochemical distinction.

Stereochemistry and Pharmacodynamics

The three-dimensional structure of a drug molecule is paramount to its interaction with biological receptors. The (R)- and (S)-enantiomers of albuterol, while chemically identical, are non-superimposable mirror images, leading to significantly different pharmacological profiles.[1]

(R)-Albuterol (Levalbuterol): The Eutomer

-

High Affinity for the β2-Adrenergic Receptor: (R)-albuterol is the eutomer, the enantiomer responsible for the desired therapeutic effect.[4] It binds to the β2-adrenergic receptor with an affinity approximately 100 times greater than that of (S)-albuterol.[5][6]

-

Bronchodilation: This high-affinity binding activates the receptor, initiating a signaling cascade that results in smooth muscle relaxation and bronchodilation.[1][7]

(S)-Albuterol: The Distomer

-

Low Receptor Affinity and Activity: The (S)-enantiomer, or distomer, has minimal affinity for the β2-adrenergic receptor and does not contribute to bronchodilation.[1][4] It has been traditionally considered inert.[8]

-

Potential for Detrimental Effects: Emerging evidence suggests that (S)-albuterol is not merely inactive. Some studies indicate it may possess pro-inflammatory properties, potentially exacerbating airway hyperresponsiveness and bronchospasm.[4][5][9] It has been shown to augment bronchospasm and has proinflammatory actions in some models.[5]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The primary therapeutic action of (R)-albuterol is mediated through the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[7][10] The binding of (R)-albuterol initiates a well-defined signaling cascade.

Signaling Pathway Description:

-

(R)-Albuterol Binding: (R)-albuterol binds to the β2-adrenergic receptor on airway smooth muscle cells.[7]

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).[11]

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[7][12]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7][12]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[11]

-

Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of bronchial smooth muscle and bronchodilation.[11][12]

References

- 1. oppc.com [oppc.com]

- 2. Levalbuterol vs. Albuterol: How Do They Differ? [verywellhealth.com]

- 3. Dose-response evaluation of levalbuterol versus racemic albuterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Levalbuterol and Racemic Albuterol Based on Cardiac Adverse Effects in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

Initial Toxicity Screening of Levalbuterol Tartrate in Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of Levalbuterol Tartrate. Levalbuterol, the (R)-enantiomer of albuterol, is a short-acting β2-adrenergic receptor agonist used for the treatment of bronchospasm. While its pharmacological and clinical profiles are well-established, this document outlines the essential in vitro assays required to assess its cytotoxic potential across various cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, frameworks for data presentation, and visualization of key experimental workflows and cellular pathways. The information presented herein is a synthesis of standard toxicological screening methodologies, as specific public domain data on the initial, broad in vitro toxicity screening of this compound is limited.

Introduction

This compound is a widely prescribed bronchodilator that selectively activates β2-adrenergic receptors, leading to the relaxation of airway smooth muscle.[1][2][3] Preclinical safety evaluation is a critical component of the drug development process. Initial toxicity screening in cell cultures provides valuable early data on a compound's potential to cause cellular damage, helping to identify potential target organs for toxicity and guide further non-clinical and clinical studies.

This guide details a panel of standard in vitro assays to evaluate the cytotoxicity of this compound. These assays measure key indicators of cell health, including cell membrane integrity, metabolic activity, and apoptosis. The protocols provided are adaptable for use with a variety of human cell lines to assess potential tissue-specific toxicity.

Recommended Cell Lines for Initial Screening

A comprehensive initial toxicity screening should employ a panel of cell lines representing different tissues to identify potential organ-specific liabilities. Recommended cell lines include:

-

Lung Epithelial Cells (e.g., A549, BEAS-2B): As the primary target tissue for inhaled this compound, assessing its effect on lung cells is paramount.

-

Hepatocytes (e.g., HepG2, primary human hepatocytes): The liver is the primary site of metabolism for many drugs, making hepatocytes essential for evaluating the toxicity of the parent compound and its metabolites.[4][5][6]

-

Renal Proximal Tubule Epithelial Cells (e.g., HK-2): The kidneys are a major route of excretion for Levalbuterol and its metabolites.[7]

-

Cardiomyocytes (e.g., AC16, primary cardiomyocytes): To investigate potential cardiotoxicity, a known class effect of β-adrenergic agonists.

-

Neuronal Cells (e.g., SH-SY5Y): To assess the potential for neurotoxicity.

Experimental Protocols

The following are detailed protocols for a suite of in vitro assays to determine the cytotoxic potential of this compound.

Cell Culture and Treatment

-